Domitroban calcium dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

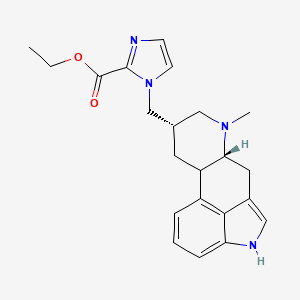

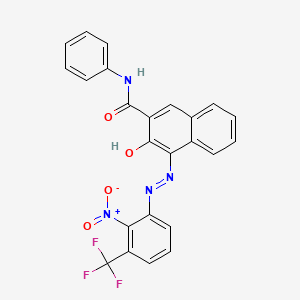

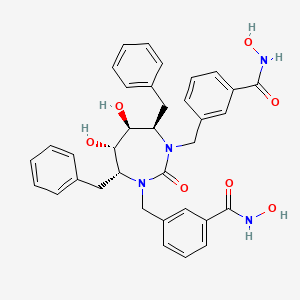

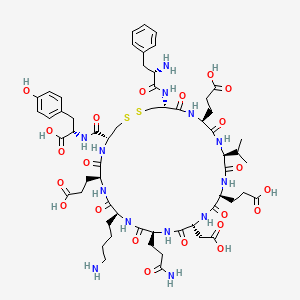

Domitroban calcium dihydrate is a phenylsulfonylaminobicycloheptenoic acid derivative It is known for its role as a thromboxane A2 receptor antagonistIt has also been investigated for its cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Domitroban calcium dihydrate involves multiple steps. The process begins with the alkylation of bicyclo[2.2.1]heptan-2-one with allyl bromide and butyllithium in tetrahydrofuran (THF) to produce exo-3-allylbicyclo[2.2.1]heptan-2-one. This intermediate is then converted into the corresponding oxime using hydroxylamine. The oxime is reduced with lithium aluminum hydride (LiAlH4) in THF to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine. This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester. The ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid (HIO4) to produce an aldehyde. The aldehyde is then subjected to a Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in dimethyl sulfoxide (DMSO), followed by methylation with diazomethane (CH2N2) to form a heptenoic acid methyl ester. The ester is deprotected with trifluoroacetic acid to yield the free amino ester, which is acylated with benzenesulfonyl chloride to form a sulfonamide ester. Finally, the ester is hydrolyzed with potassium hydroxide (KOH) in methanol-water to produce Domitroban .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar multi-step organic synthesis routes as described above, with optimizations for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Domitroban calcium dihydrate undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates to aldehydes using oxidizing agents like periodic acid.

Reduction: Reduction of oximes to amines using reducing agents like lithium aluminum hydride.

Substitution: Formation of sulfonamide esters through acylation reactions.

Common Reagents and Conditions

Oxidizing Agents: Periodic acid (HIO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Acylating Agents: Benzyloxycarbonyl chloride, benzenesulfonyl chloride

Solvents: Tetrahydrofuran (THF), dichloromethane, dimethyl sulfoxide (DMSO), methanol-water mixture

Major Products Formed

The major product formed from these reactions is this compound, with various intermediates such as oximes, amines, and esters formed along the synthetic route .

Applications De Recherche Scientifique

Domitroban calcium dihydrate has been explored for various scientific research applications:

Chemistry: Used as a thromboxane A2 receptor antagonist in studies investigating the inhibition of cytokine synthesis.

Biology: Investigated for its potential cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury.

Medicine: Explored for the treatment of asthma and allergic rhinitis, although clinical trials were discontinued.

Mécanisme D'action

Domitroban calcium dihydrate exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting these receptors, Domitroban reduces vasoconstriction and platelet aggregation, which can be beneficial in conditions such as asthma and allergic rhinitis. The molecular targets involved include thromboxane A2 receptors, and the pathways affected involve the inhibition of thromboxane A2-mediated signaling .

Comparaison Avec Des Composés Similaires

Domitroban calcium dihydrate can be compared with other thromboxane A2 receptor antagonists such as:

OKY046: A thromboxane A2 synthase inhibitor.

Ramatoroban (Bay U3405): A potent and long-lasting inhibitor of thromboxane A2 agonist U46619.

Domitroban is unique in its structure as a phenylsulfonylaminobicycloheptenoic acid derivative, which contributes to its potency and specificity as a thromboxane A2 receptor antagonist .

Propriétés

Numéro CAS |

1304144-59-9 |

|---|---|

Formule moléculaire |

C40H60CaN2O12S2 |

Poids moléculaire |

865.1 g/mol |

Nom IUPAC |

calcium;(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;tetrahydrate |

InChI |

InChI=1S/2C20H27NO4S.Ca.4H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;4*1H2/q;;+2;;;;/p-2/b2*6-1-;;;;;/t2*15-,16+,18+,20+;;;;;/m11...../s1 |

Clé InChI |

JAXFKSJFRIXGQJ-DMIDHIQXSA-L |

SMILES isomérique |

C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.O.O.[Ca+2] |

SMILES canonique |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.O.O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)